![molecular formula C6H6ClN3 B1612902 2-Chloronicotinimidamide CAS No. 473464-13-0](/img/structure/B1612902.png)
2-Chloronicotinimidamide
Overview
Description
2-Chloronicotinimidamide is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of pyridine and is widely used in scientific research. 2-Chloronicotinimidamide has been found to exhibit various biochemical and physiological effects, making it a popular choice for researchers in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 2-Chloronicotinimidamide is not yet fully understood. However, it is believed to exert its pharmacological effects by binding to the active site of the target enzyme and inhibiting its activity. The binding affinity of 2-Chloronicotinimidamide to the enzyme is dependent on several factors, including the structure of the enzyme and the chemical properties of the compound.
Biochemical and Physiological Effects:
2-Chloronicotinimidamide has been found to exhibit several biochemical and physiological effects. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, 2-Chloronicotinimidamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloronicotinimidamide in lab experiments include its relatively simple synthesis method, high purity, and potent pharmacological activity. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-Chloronicotinimidamide. One potential direction is the development of novel derivatives with enhanced pharmacological activity and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Chloronicotinimidamide in various disease conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chloronicotinimidamide and its potential interactions with other drugs and compounds.
In conclusion, 2-Chloronicotinimidamide is a promising compound with potent pharmacological activity and several potential therapeutic applications. Its simple synthesis method and wide range of biological effects make it a popular choice for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2-Chloronicotinimidamide has been extensively used in scientific research as a pharmacological tool for studying various biological processes. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, carbonic anhydrase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition by 2-Chloronicotinimidamide has been shown to have therapeutic potential in several disease conditions.
properties
IUPAC Name |
2-chloropyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZEHUJMNONNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626464 | |
Record name | 2-Chloropyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinimidamide | |
CAS RN |
473464-13-0 | |
Record name | 2-Chloro-3-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473464-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloropyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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